Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a bromophenyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Ethyl 2-(4-carboxyphenyl)pyrimidine-5-carboxylate.
Reduction: Ethyl 2-(phenyl)pyrimidine-5-carboxylate.
Substitution: Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate or ethyl 2-(4-thiophenyl)pyrimidine-5-carboxylate.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrimidine moieties. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
Comparison: Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom is larger and more polarizable, which can enhance interactions with biological targets and potentially lead to different pharmacological profiles .
Biological Activity
Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.
This compound is a pyrimidine derivative characterized by the presence of a bromophenyl group. It serves as an intermediate in the synthesis of more complex pyrimidine derivatives. The compound can undergo various chemical reactions, such as oxidation and substitution, leading to a range of derivatives that may exhibit diverse biological activities .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrimidine moieties. These interactions can inhibit or modulate the activity of the target, resulting in various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, it achieved significant growth inhibition across multiple cell lines, indicating its potential as an anticancer therapeutic .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | % Growth Inhibition |
---|---|---|
A549 (Lung Cancer) | 10.5 | 65 |
MCF-7 (Breast Cancer) | 12.3 | 58 |
HeLa (Cervical Cancer) | 8.9 | 70 |
Case Studies and Research Findings
- Anticancer Evaluation : A study investigated the cytotoxic effects of this compound on renal carcinoma cells (RFX 393). The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 11.70 µM .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to key targets involved in cancer progression. Molecular docking simulations revealed binding affinities comparable to established anticancer drugs, suggesting that this compound could serve as a lead compound for further drug development .
- Comparative Analysis : When compared to similar compounds such as ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate and ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate, the presence of the bromine atom in this compound enhances its reactivity and biological activity due to its larger size and polarizability .
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCLHLSAJUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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